molecular formula C16H15IN2O2S B3606739 N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide

N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide

Cat. No.: B3606739
M. Wt: 426.3 g/mol
InChI Key: HDCLGYFMZBLSMW-UHFFFAOYSA-N
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Description

N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . This compound is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a benzamide structure, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide typically involves the reaction of 2-iodoaniline with 2-methoxy-3-methylbenzoyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

    Cyclization Reactions: Cyclization can be induced using bases such as sodium hydride (NaH) or acids like trifluoroacetic acid (TFA) under reflux conditions.

Major Products Formed

Scientific Research Applications

N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-iodophenyl)carbamothioyl]-2,4-dimethylbenzamide
  • N-{[(2-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide
  • N-[(2-iodophenyl)carbamothioyl]propanamide

Uniqueness

N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide is unique due to the presence of the methoxy and methyl groups on the benzamide structure, which can influence its chemical reactivity and biological activity. The iodine atom also provides a site for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O2S/c1-10-6-5-7-11(14(10)21-2)15(20)19-16(22)18-13-9-4-3-8-12(13)17/h3-9H,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLGYFMZBLSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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